methyl 3-(5-{[3-(morpholin-4-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(5-{[3-(morpholin-4-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core (C₈H₆N₂O₂) modified with a methyl carboxylate group at position 7 and a pentyl-carbamoyl-morpholinylpropyl substituent at position 3. The compound’s structure includes:
- Methyl carboxylate: Enhances solubility and serves as a hydrogen bond acceptor.
- Morpholinylpropylcarbamoyl-pentyl chain: Introduces a tertiary amine (morpholine) for improved pharmacokinetics and a carbamoyl linker for structural flexibility .
The compound’s molecular weight is estimated at ~458 g/mol (calculated from C₂₃H₃₀N₄O₆), suggesting moderate bioavailability.
Properties
IUPAC Name |
methyl 3-[6-(3-morpholin-4-ylpropylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O6/c1-32-22(30)17-7-8-18-19(16-17)25-23(31)27(21(18)29)11-4-2-3-6-20(28)24-9-5-10-26-12-14-33-15-13-26/h7-8,16H,2-6,9-15H2,1H3,(H,24,28)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNLYKIHQNLZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to structurally related molecules from the literature (Table 1).
Table 1: Structural and Functional Comparison
Key Comparisons
Core Heterocycle: The tetrahydroquinazoline core distinguishes the target compound from thiazolo-pyrimidines (e.g., Compound 19) and benzoates (e.g., LS-03205). Quinazolines are known for DNA intercalation or enzyme inhibition, whereas thiazolo-pyrimidines often exhibit antimicrobial activity .
Functional Groups :
- The morpholinylpropylcarbamoyl substituent in the target compound contrasts with the thioxo and hydroxycoumarin groups in Compound 17. Morpholine enhances solubility and membrane permeability, while thioxo groups may facilitate metal chelation .
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (~458 g/mol) compared to LS-03205 (369.4 g/mol) suggests reduced passive diffusion but improved target binding due to increased structural complexity .
Similarity Coefficients :
- Using Tanimoto coefficients (as per ), the target compound likely shares moderate similarity (~40–50%) with LS-03205 due to shared carbamoyl/ester motifs but diverges in core structure .
Research Findings and Implications
- Synthetic Routes : The compound’s synthesis may parallel methods for thiazolo-pyrimidines (), involving microwave-assisted condensation or carbodiimide-mediated coupling for the carbamoyl linkage .
- Graph-Based Comparison : Graph theory () highlights shared subgraphs (e.g., carbamoyl groups) with LS-03205 but distinct connectivity in the core heterocycle .
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